molecular formula C12H9ClN2O B2612702 Benzamide,n-(4-chloro-2-pyridinyl)- CAS No. 858838-69-4

Benzamide,n-(4-chloro-2-pyridinyl)-

Cat. No.: B2612702
CAS No.: 858838-69-4
M. Wt: 232.67
InChI Key: AVBMKOHUYGOCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. The addition of a pyridine ring and a chlorine atom makes this compound unique and useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, n-(4-chloro-2-pyridinyl)-, can be achieved through several methods. One common approach involves the reaction between 4-chloro-2-aminopyridine and benzoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Another method involves the use of metal-organic frameworks (MOFs) as catalysts. For instance, a bimetallic Fe2Ni-BDC MOF can catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene to produce benzamide derivatives . This reaction is carried out at elevated temperatures (around 80°C) and can achieve high yields.

Industrial Production Methods

Industrial production of benzamide, n-(4-chloro-2-pyridinyl)-, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of MOFs as catalysts is particularly attractive due to their recyclability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(4-chloro-2-pyridinyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the molecule .

Scientific Research Applications

Benzamide, n-(4-chloro-2-pyridinyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, n-(4-chloro-2-pyridinyl)-, involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, n-(4-chloro-2-pyridinyl)-, is unique due to the specific positioning of the chlorine and pyridine groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMKOHUYGOCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.